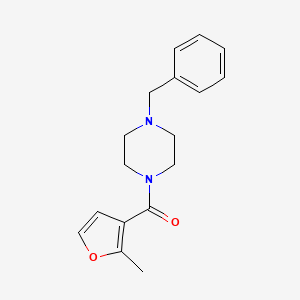

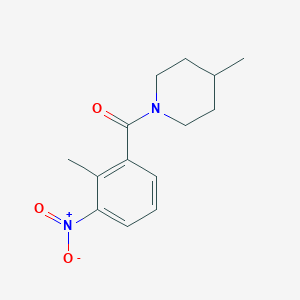

![molecular formula C17H16N2O2 B5608184 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)

2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of organic compounds known as isoindole-1,3-dione derivatives. Its structure is characterized by an isoindole-1,3-dione skeleton substituted with ethyl(phenyl)amino and methyl groups. It is of interest due to its varied potential applications in chemical synthesis and material science.

Synthesis Analysis

A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, involves epoxidation followed by opening of the epoxide with nucleophiles to give derivatives, including amino and triazole derivatives through the reaction with sodium azide and hydroxyl analogues via cis-hydroxylation (Tan et al., 2016).

Molecular Structure Analysis

The crystal structure of a related compound shows it crystallizes in the monoclinic system, with molecules linked together by hydrogen bonds and π…π interactions, indicating the significance of such interactions in the solid-state assembly of these compounds (Anouar et al., 2019).

Chemical Reactions and Properties

Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a versatile method for synthesizing this class of compounds (Worlikar & Larock, 2008).

Physical Properties Analysis

Isoindole derivatives, including 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, are characterized by their solid-state properties, such as crystal structure and hydrogen bonding patterns, which are crucial for understanding their reactivity and interaction with other molecules (Franklin et al., 2011).

Chemical Properties Analysis

The study of isoindole-1,3-dione derivatives reveals insights into their chemical properties, such as reactivity towards nucleophiles, behavior in aminocarbonylation reactions, and the influence of substituents on their physical properties. These aspects are essential for designing new compounds with desired functionalities (Deshmukh & Sekar, 2015).

Propiedades

IUPAC Name |

2-[(N-ethylanilino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-18(13-8-4-3-5-9-13)12-19-16(20)14-10-6-7-11-15(14)17(19)21/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHWSRPHUUNJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)

![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)

![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)

![6-methoxy-3-methyl-N-[1-methyl-2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5608202.png)

![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)